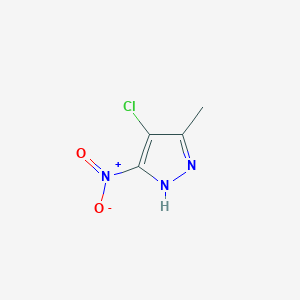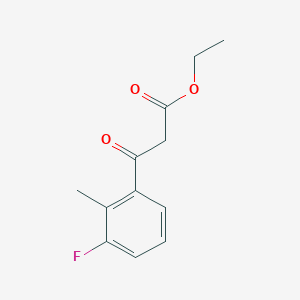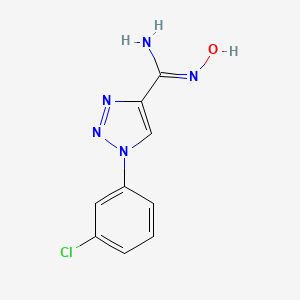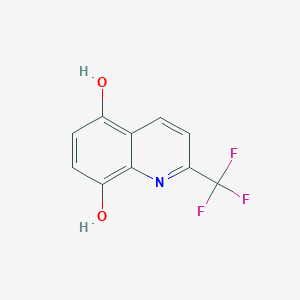
6-(Tert-butyl)-2-methylpyrimidin-4-ol
Übersicht
Beschreibung
6-(Tert-butyl)-2-methylpyrimidin-4-ol, also known as 6-Tert-butyl-2-methylpyrimidin-4-ol or 6-TBMMP, is a novel synthetically derived compound with a wide range of potential applications in the fields of science and medicine. 6-TBMMP is a derivative of pyrimidin-4-ol with a tert-butyl group attached to the six position of the pyrimidin-4-ol ring.
Wissenschaftliche Forschungsanwendungen
Synthetic Phenolic Antioxidants in Environmental and Human Health
Synthetic Phenolic Antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol, are prevalent in various industrial products to delay oxidation and prolong shelf life. Studies have identified their presence in numerous environmental matrices and human tissues, hinting at widespread exposure through food, dust, and personal care products. Notably, certain SPAs and their transformation products have raised concerns over potential health hazards, including liver toxicity, endocrine disruption, and carcinogenicity. The transformation product 2,6-di-tert-butyl-p-benzoquinone, for instance, can cause DNA damage even at low concentrations. Ongoing and future research is recommended to focus on understanding the environmental behavior of novel high molecular weight SPAs, exploring the combined toxicity effects of multiple SPAs, and the development of SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
α-Terpineol and Its Biological Applications
α-Terpineol, a common terpene alcohol found naturally in many plant species, has a wide array of industrial and biological applications. It's predominantly used in the fragrance industry due to its lilac-like odor. Moreover, it exhibits a broad spectrum of biological activities, serving as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, and anti-nociceptive agent. Its insecticidal properties and ability to enhance skin penetration further broaden its utility in various fields. This review emphasizes the significance of α-terpineol in medicinal and pharmaceutical applications, encouraging further research into its diverse uses (Khaleel, Tabanca, & Buchbauer, 2018).
Biodegradation and Fate of ETBE in Soil and Groundwater
Ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, is a notable environmental concern, especially in soil and groundwater. Recent research has illuminated its biodegradation pathways, revealing microorganisms capable of degrading ETBE both aerobically and via cometabolism. The review delves into the metabolic pathways, genetic markers, and environmental factors influencing ETBE degradation. Despite the challenges posed by ETBE's structural complexity and slow degradation kinetics, advancements in microbial identification and pathway elucidation provide hope for effective bioremediation strategies (Thornton et al., 2020).
Vandetanib Synthesis and Industrial Production
Vandetanib, a therapeutic compound, involves complex synthetic routes in its production. A comprehensive analysis of these routes reveals the pivotal role of intermediates like tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate in achieving high yields and commercial viability. This review offers insights into the industrial production of Vandetanib, highlighting the potential for optimizing synthetic routes for large-scale manufacturing (Mi, 2015).
Eigenschaften
IUPAC Name |
4-tert-butyl-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-6-10-7(9(2,3)4)5-8(12)11-6/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEQJBRRCSMYRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tert-butyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1417555.png)
![Ethyl 2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B1417559.png)

![(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(methoxyimino)methyl]prop-2-enamide](/img/structure/B1417561.png)

![Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1417564.png)

![Sodium 3-(2-hydroxyphenyl)-8-sulfonatobenzo[f]quinoline-1-carboxylate](/img/structure/B1417568.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![Ethyl 2-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1417571.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)

